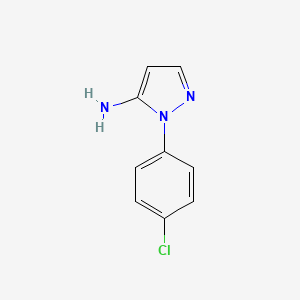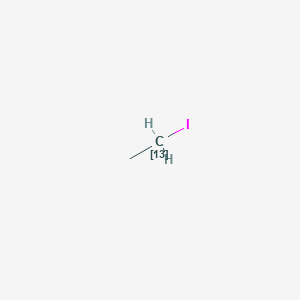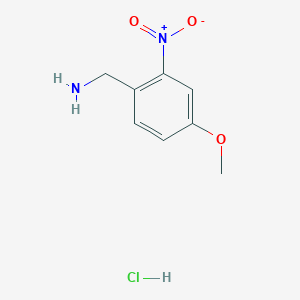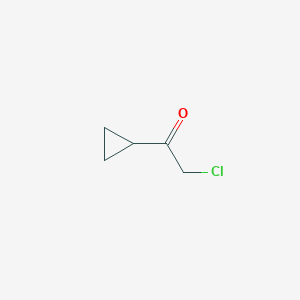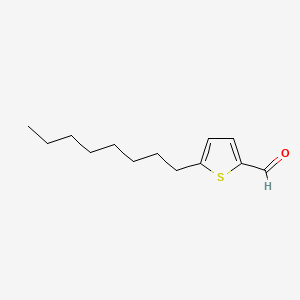
5-Octylthiophene-2-carbaldehyde
Overview
Description
5-Octylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of an octyl group at the 5-position and an aldehyde group at the 2-position makes this compound a versatile intermediate in organic synthesis and material science.
Mechanism of Action
Target of Action
5-Octylthiophene-2-carbaldehyde is primarily used in the synthesis of conjugated polymers for electronic and optoelectronic applications . The compound’s primary targets are therefore the molecular structures that make up these polymers.
Mode of Action
The compound interacts with its targets through a process known as polycondensation , a type of polymerization . In this process, this compound reacts with other monomers to form a polymer, releasing a small molecule such as water or methanol in the process .
Biochemical Pathways
It is known that the compound plays a role in the synthesis ofthiophene-based conjugated polymers , which have exceptional optical and conductive properties .
Result of Action
The primary result of this compound’s action is the formation of thiophene-based conjugated polymers . These polymers have a variety of applications in electronics, including use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octylthiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position. The octyl group can be introduced via a Grignard reaction or through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic systems, such as nickel or palladium-based catalysts, are often employed to facilitate the coupling reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Octylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: 5-Octylthiophene-2-carboxylic acid
Reduction: 5-Octylthiophene-2-methanol
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-Octylthiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Thiophene derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some thiophene-based compounds are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.
5-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of an octyl group, resulting in different physical and chemical properties.
5-Decylthiophene-2-carbaldehyde: Contains a longer alkyl chain, which may affect its solubility and reactivity.
Uniqueness
5-Octylthiophene-2-carbaldehyde is unique due to the presence of the octyl group, which enhances its hydrophobicity and potentially its interaction with lipid membranes in biological systems. This property also makes it more suitable for applications in organic electronics where hydrophobic interactions are beneficial .
Properties
IUPAC Name |
5-octylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLATYPSOIBJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549558 | |
| Record name | 5-Octylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73792-02-6 | |
| Record name | 5-Octylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

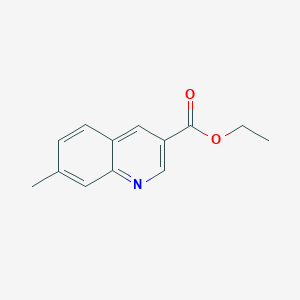
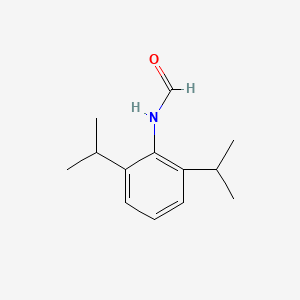
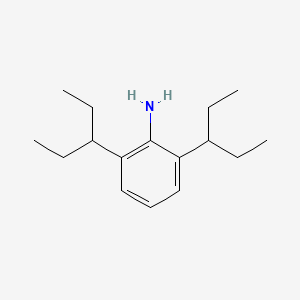

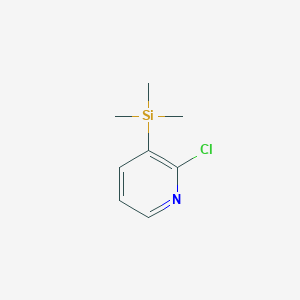

![8-Chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1610441.png)
![naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B1610444.png)
